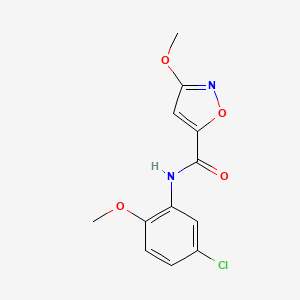

N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide, also known as PHCCC, is a compound that has been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown promise in preclinical studies for its ability to modulate glutamate signaling, which has implications for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

- Crystal Structures : Crystallographic studies have revealed the crystal structures of N-(5-chloro-2-hydroxyphenyl)-acetamide (Compound 1) and its co-crystal with 3,5-dinitrobenzoic acid (Compound 2). Both compounds exhibit classical hydrogen bonding, CH–O interactions, CH3–O interactions, and π···π stacking, resulting in higher-dimensional networks .

- Supramolecular Assemblies : Understanding non-covalent interactions, such as hydrogen bonding, π–π stacking, and CH–π interactions, is crucial for designing supramolecular systems. These interactions play a pivotal role in constructing one-dimensional (1-D) tapes, two-dimensional (2-D) sheets, and three-dimensional (3-D) networks .

- PQ 401 : N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide (PQ 401) acts as an insulin-like growth factor receptor (IGF1R) inhibitor. It suppresses IGF-stimulated IGF-IR autophosphorylation, making it a potential candidate for inhibiting cancer cell growth, particularly in breast cancer (e.g., MCF-7 cells) .

- Functionalized Polytetrahydrofurans : Researchers have developed non-leaching antimicrobial surfaces by synthesizing azetidinium-functionalized polytetrahydrofurans. These polymers could find applications in medical devices, coatings, and materials with built-in antimicrobial properties .

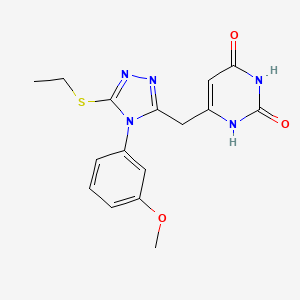

- Thiosemicarbazide Derivatives : Compound 3 of the thiosemicarbazide series and compound 15 of the 1,2,4-triazole derivatives exhibit excellent antioxidant activity in various assays. These compounds may have potential therapeutic applications related to oxidative stress .

- Novel Benzamide Derivatives : The synthesis of N1-[4-(substituted acryloyl)phenyl]-5-chloro-2-methoxybenzamide derivatives has been explored. These compounds could serve as building blocks for drug discovery and development .

Crystal Engineering and Supramolecular Chemistry

Antiproliferative Activity

Antimicrobial Polymers

Antioxidant Activity

Medicinal Chemistry

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and ch–o interactions . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

The downstream effects of these pathway alterations would depend on the nature of the targets and the specific interactions with the compound .

Result of Action

The effects would likely be a result of the compound’s interaction with its molecular targets and the subsequent alterations in biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. These factors can affect the compound’s conformation, its interactions with targets, and its overall biological activity .

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROUWGUMBDKMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)